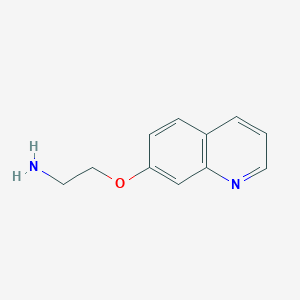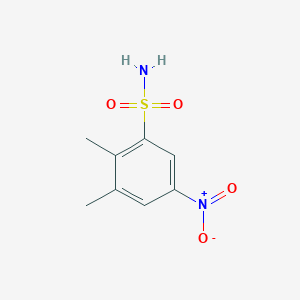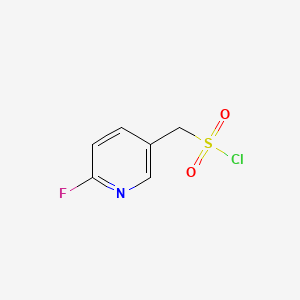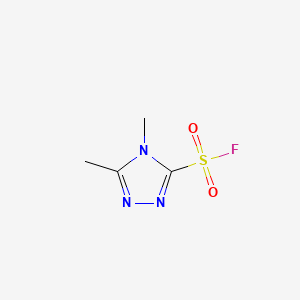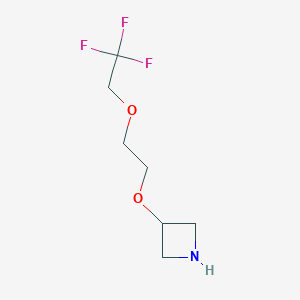
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is characterized by the presence of an azetidine ring substituted with a trifluoroethoxy group, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine typically involves the reaction of azetidine with 2-(2,2,2-trifluoroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways involved can vary based on the specific context of its use.
Comparación Con Compuestos Similares
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can be compared with other similar compounds, such as:
3-(2,2,2-Trifluoroethoxy)azetidine: This compound lacks the additional ethoxy group, making it less complex but potentially less versatile in certain applications.
3-(2,2,2-Trifluoroethyl)azetidine: This compound has a similar structure but with a different substituent, which can affect its chemical and biological properties.
Propiedades
Fórmula molecular |
C7H12F3NO2 |
|---|---|
Peso molecular |
199.17 g/mol |
Nombre IUPAC |
3-[2-(2,2,2-trifluoroethoxy)ethoxy]azetidine |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)5-12-1-2-13-6-3-11-4-6/h6,11H,1-5H2 |
Clave InChI |
BAKDIWXRZJWLSB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCCOCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


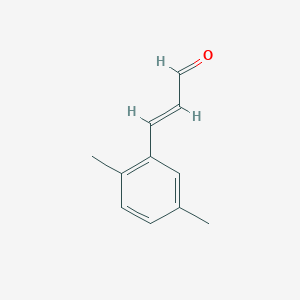

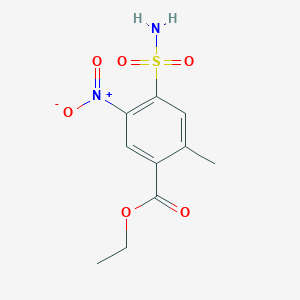
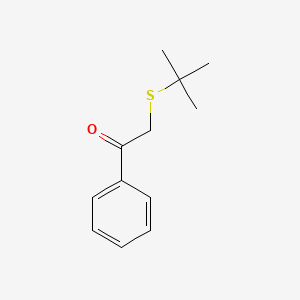
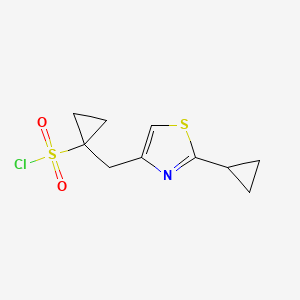
![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B13525386.png)
